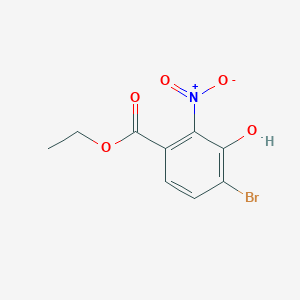
Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO5. It is a derivative of benzoic acid, characterized by the presence of bromine, hydroxyl, and nitro functional groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-3-hydroxy-2-nitrobenzoate typically involves a multi-step process:
Bromination: The bromine atom is introduced via bromination, often using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using various oxidizing agents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of ethyl 4-bromo-3-oxo-2-nitrobenzoate.
Reduction: Formation of ethyl 4-bromo-3-hydroxy-2-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-hydroxy-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and hydroxyl groups can participate in various biochemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Ethyl 4-bromo-3-hydroxy-2-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 4-bromo-3-nitrobenzoate: Lacks the hydroxyl group, resulting in different reactivity and applications.
Ethyl 4-hydroxy-3-nitrobenzoate:
Ethyl 4-bromo-3-hydroxybenzoate: Lacks the nitro group, leading to different chemical properties and applications.
The presence of all three functional groups (bromine, hydroxyl, and nitro) in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C9H8BrNO5 |
|---|---|
Molecular Weight |
290.07 g/mol |
IUPAC Name |
ethyl 4-bromo-3-hydroxy-2-nitrobenzoate |
InChI |
InChI=1S/C9H8BrNO5/c1-2-16-9(13)5-3-4-6(10)8(12)7(5)11(14)15/h3-4,12H,2H2,1H3 |
InChI Key |
BQDFVJRPWJXSDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















